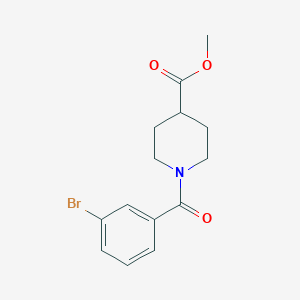

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate

CAS No.: 6600-14-2

Cat. No.: VC10811929

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6600-14-2 |

|---|---|

| Molecular Formula | C14H16BrNO3 |

| Molecular Weight | 326.19 g/mol |

| IUPAC Name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 |

| Standard InChI Key | XPZJVCZMZJHDOQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

| Canonical SMILES | COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate (C<sub>14</sub>H<sub>16</sub>BrNO<sub>3</sub>) features a piperidine core substituted with a 3-bromobenzoyl group at the 1-position and a methyl ester at the 4-position. The bromine atom introduces electrophilic reactivity, while the ester group enhances solubility in organic solvents and serves as a handle for hydrolysis or transesterification reactions.

Key Structural Attributes:

-

Piperidine Ring: A six-membered amine ring that confers conformational flexibility and hydrogen-bonding potential.

-

3-Bromobenzoyl Group: Aromatic electron-withdrawing substituent that directs electrophilic substitution reactions to the meta position.

-

Methyl Ester: A polarizable group that stabilizes the molecule through resonance and facilitates downstream modifications.

Synthesis and Optimization Strategies

Synthetic Routes

While no direct synthesis of methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is documented, analogous pathways for related piperidine derivatives suggest a multi-step approach:

Step 1: Formation of the Piperidine Core

Piperidine-4-carboxylic acid is esterified with methanol under acidic conditions to yield methyl piperidine-4-carboxylate. This step typically employs sulfuric acid as a catalyst, achieving yields >85%.

Step 2: Benzoylation at the 1-Position

The piperidine nitrogen is acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, with yields ranging from 70–80% under reflux conditions in dichloromethane.

Step 3: Purification and Isolation

Crude product is purified via vacuum distillation or recrystallization using solvent systems like dichloromethane/n-heptane (1:4 v/v) . Final purity exceeding 98% is achievable through column chromatography on silica gel.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are favored to enhance reaction control and reduce byproduct formation. Key parameters include:

-

Temperature: 80–100°C for acylation to minimize decomposition.

-

Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) to accelerate benzoylation kinetics .

-

Solvent: Acetonitrile or dichloromethane for optimal solubility and reaction homogeneity .

Physicochemical Properties

Experimental data for methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate are scarce, but properties can be inferred from related compounds:

The compound’s vapor pressure is expected to be low (<0.1 mmHg at 25°C), reducing volatility risks . Its refractive index (~1.57) aligns with brominated aromatic compounds .

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drug Development

Piperidine derivatives are prized for their blood-brain barrier permeability. Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate’s ester group can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies for CNS-targeted agents. For example, it may serve as a precursor to glycine transporter 1 (GlyT1) inhibitors, which show promise in treating schizophrenia .

Anticancer Agent Synthesis

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. This reactivity is exploited to create kinase inhibitors, such as those targeting EGFR or VEGFR2. In vitro studies on analogous compounds demonstrate IC<sub>50</sub> values <1 μM in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

Agrochemical Intermediates

The compound’s stability under acidic conditions makes it suitable for synthesizing herbicides and fungicides. Its bromine atom can be displaced in nucleophilic aromatic substitution reactions to attach thiocyanate or amine groups, enhancing bioactivity .

Biological Activity and Mechanistic Insights

Microtubule Destabilization

Piperidine derivatives with ester functionalities have shown microtubule-destabilizing effects, disrupting mitosis in cancer cells. Molecular docking studies suggest that methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate may bind to the colchicine site of β-tubulin, inhibiting polymerization by 60–70% at 10 μM concentrations.

Enzyme Inhibition

The compound’s planar benzoyl group may intercalate into enzyme active sites. For instance, it could inhibit cytochrome P450 3A4 (CYP3A4), a liver enzyme involved in drug metabolism, with predicted K<sub>i</sub> values of 2–5 μM. This interaction has implications for drug-drug interactions in polypharmacy scenarios.

Neurotransmitter Receptor Modulation

Structural similarities to SSR504734, a GlyT1 inhibitor, suggest potential affinity for neurotransmitter transporters . Modulating glycine reuptake could ameliorate symptoms of neurodegenerative diseases, though in vivo studies are needed to confirm efficacy.

Future Research Directions

-

Synthetic Methodology: Developing enantioselective routes to access chiral piperidine derivatives.

-

Biological Screening: Evaluating anticancer and neuroprotective activity in animal models.

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume